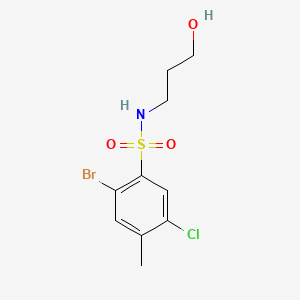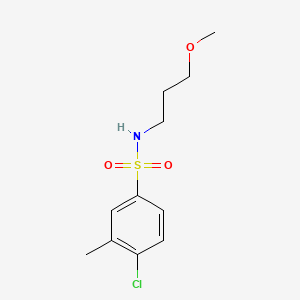
4-Aminopyrimidine hydrochloride
説明
Synthesis Analysis
The synthesis of 4-aminopyrimidine derivatives has been explored through various methodologies, focusing on the efficiency, yield, and environmental impact of the processes. Sengmany et al. (2011) developed an electrochemical synthesis route for arylpyrimidines, utilizing 4-amino-6-chloropyrimidines and aryl halides under mild conditions, which presents a sustainable and efficient approach to accessing a wide range of substituted pyrimidine derivatives (Sengmany, E. L. Gall, & Eric Léonel, 2011). Additionally, the work by Chen et al. (2016) on TfOH-mediated [2 + 2 + 2] cycloadditions of ynamides with discrete nitriles provides an atom-economical route to synthesize multi-substituted 4-aminopyrimidine, highlighting the versatility and efficiency of modern synthetic strategies (Ping-Fan Chen, Caixia Song, Wan-shu Wang, Xue Yu, & Yu Tang, 2016).
Molecular Structure Analysis
The molecular structure of 4-aminopyrimidine hydrochloride and its derivatives has been the subject of various studies, focusing on the arrangement of atoms within the molecule and how this influences its reactivity and properties. Quesada et al. (2004) investigated symmetrically 4,6-disubstituted 2-aminopyrimidines, revealing insights into the molecular-electronic structures and hydrogen bonding patterns that play a critical role in their chemical behavior and interactions (A. Quesada, A. Marchal, M. Melguizo, J. N. Low, & C. Glidewell, 2004).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, forming the basis for synthesizing a wide array of compounds. The study by Valk and Plas (1973) on the mechanism of the reaction of 4-chloro-5-cyano-6-phenylpyrimidine with potassium amide in liquid ammonia highlights the complexity of reactions involving pyrimidine derivatives and the formation of aminopyrimidines through specific substitution mechanisms (J. D. Valk & H. Plas, 1973).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its handling and application in various fields. The electrochemical reduction study by Czochralska and Elving (1981) provides insights into the redox behavior of 4-aminopyrimidine in aqueous media, indicating its potential for electrochemical applications and the influence of pH on its reactivity (B. Czochralska & P. Elving, 1981).
Chemical Properties Analysis
Understanding the chemical properties of this compound, including its reactivity with various functional groups, potential for substitution reactions, and role in catalysis, is essential for its application in synthesis. The work by Roberts, Landor, and Bolessa (1994) on the reaction of ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles with acetamidine showcases the chemical versatility of pyrimidine derivatives and their potential for generating a wide range of functionalized compounds (R. R. Roberts, Stephen R. Landor, & E. Bolessa, 1994).
科学的研究の応用
Ion Channel Research : 4-Aminopyrimidine (4-AP) has been used to study the effects on ionic conductances in squid giant axon membranes, specifically its ability to reduce potassium currents without affecting transient sodium currents. This finding suggests its utility as a tool for studying potassium conductance in excitable membranes (Yeh et al., 1976).
Cardiotonic Effects : A study analyzing the cardiotonic effect of 4-AP and other aminopyrimidines found concentration-dependent increases in contractile force in rabbit isolated electrically-driven papillary muscles. This effect was linked to increases in extracellular pH, indicating a potential role in cardiotonic studies (Shahid & Rodger, 1982).
Chemical Synthesis : 4-AP has been utilized in chemical synthesis, such as the creation of dichloranhydrides of the corresponding pyrimidyl-4-amidophosphoric acids, showcasing its relevance in synthetic chemistry (Sazonov & Kropacheva, 1970).
Antiviral and Antimicrobial Activity : Novel 4-AP derivatives have been synthesized for investigation of their antiviral, antituberculostic, and antibacterial activities. These compounds exhibited varying degrees of activity, highlighting the potential of 4-AP derivatives in the development of new pharmaceutical agents (Siddiqui et al., 2007).
Crystal Structure Analysis : The crystal structures of compounds involving 4-AP have been investigated to understand their hydrogen bonding and molecular interactions. Such studies are crucial for the design and development of drugs and other molecular materials (Balasubramani et al., 2007).
Biological Compound Design : 4-AP derivatives have been a focus in the design of biologically active compounds, including antiviral, antileukemic, and anti-inflammatory drugs. This indicates the compound's significant role in medicinal chemistry (Erkin et al., 2021).
将来の方向性
作用機序
Target of Action
4-Aminopyrimidine hydrochloride primarily targets voltage-gated potassium (Kv) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons and muscle cells .
Mode of Action
The compound acts by blocking voltage-gated potassium channels , which results in the prolongation of action potentials . This prolongation subsequently leads to an increase in neurotransmitter release at the neuromuscular junction . It has also been shown to reverse saxitoxin and tetrodotoxin toxicity in tissue and animal experiments .
Biochemical Pathways
This compound affects the potassium conductance in physiology and biophysics . It is a relatively selective blocker of members of the Kv1 family of voltage-activated K+ channels . It has also been shown to potentiate voltage-gated ca2+ channel currents independent of effects on voltage-activated k+ channels .
Pharmacokinetics
The pharmacokinetics of this compound are complex. It is readily absorbed through the skin and the gastrointestinal tract, and is widely distributed in the body, including the brain . The compound has a high bioavailability of 96% .
Result of Action
The blocking of voltage-gated potassium channels by this compound leads to a range of effects. In the context of neurological diseases, it has been used to manage some of the symptoms of multiple sclerosis, and is indicated for symptomatic improvement of walking in adults with several variations of the disease . In laboratory settings, it is used as a research tool in characterizing subtypes of the potassium channel .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used as a bird repellent and is known to be highly soluble in water and volatile . It can be very persistent in soil systems . It is also known to be a potent convulsant and is used to generate seizures in animal models for the evaluation of antiseizure agents .
特性
IUPAC Name |
pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3.ClH/c5-4-1-2-6-3-7-4;/h1-3H,(H2,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHGDLJQCZLECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174500-31-3 | |
| Record name | 4-Pyrimidinamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174500-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-aminopyrimidine hydrochloride in the synthesis of pyrido[2,3-d]pyrimidine derivatives?
A1: this compound serves as a crucial starting material in synthesizing 6-acylpyrido[2,3-d]pyrimidine derivatives. [, ] These derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Q2: Can you elaborate on the reaction pathway involving this compound in the synthesis of these derivatives?
A2: While the provided abstracts do not detail the specific reaction mechanisms, they highlight that 5-acetyl-4-aminopyrimidine hydrochlorides, derived from this compound, react to form the desired 6-acylpyrido[2,3-d]pyrimidine derivatives. [, ] Further research into these papers would be needed to elucidate the complete reaction pathway and conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(5-bromo-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170934.png)
![4-[(4-bromo-3-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170936.png)


![4-[(2-ethoxy-5-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170944.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170947.png)
![4-[(2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170950.png)